

Spectroscopic Profile of 1-Chloro-2-nitrobenzene: An In-depth Technical Guide

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Compound of Interest

Compound Name: *1-Chloro-2-nitrobenzene*

Cat. No.: *B7767645*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-chloro-2-nitrobenzene**, a compound of significant interest in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.^[1] For **1-chloro-2-nitrobenzene**, both ^1H and ^{13}C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms in the molecule.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **1-chloro-2-nitrobenzene** in deuterated chloroform (CDCl_3) typically exhibits signals in the aromatic region. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro and chloro substituents.

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	7.87	dd	8.1, 1.5
H-3	7.68	dd	7.9, 1.5
H-4	7.56	td	8.0, 1.5
H-5	7.47	td	7.8, 1.5

Note: The assignments are based on typical substituent effects and coupling patterns. Actual values may vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached groups.

Carbon	Chemical Shift (ppm)
C-2 (C-NO ₂)	147.5
C-1 (C-Cl)	133.4
C-4	132.8
C-6	129.8
C-5	127.3
C-3	124.9

Note: These are approximate chemical shifts. The specific values can vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like **1-chloro-2-nitrobenzene** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified solid **1-chloro-2-nitrobenzene** in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).^[1]
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts ($\delta = 0$ ppm).^[2]
- Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer's probe.^[2] Acquire the ^1H and ^{13}C NMR spectra using appropriate pulse sequences and acquisition parameters. For ^{13}C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH , CH_2 , and CH_3 groups.^[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^[4]

IR Spectroscopic Data

The IR spectrum of **1-chloro-2-nitrobenzene** shows characteristic absorption bands corresponding to its functional groups.

Functional Group	Vibrational Mode	Absorption Range (cm^{-1})
Aromatic C-H	Stretching	3100 - 3000
Nitro (NO_2)	Asymmetric Stretching	1525 - 1515
Nitro (NO_2)	Symmetric Stretching	1355 - 1345
Aromatic C=C	Stretching	1600 - 1450
C-Cl	Stretching	800 - 600

Experimental Protocol for IR Spectroscopy

For a solid sample like **1-chloro-2-nitrobenzene**, the following thin solid film method is commonly used:^[5]

- Sample Preparation: Dissolve a small amount of the solid in a volatile solvent like methylene chloride.[5]
- Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[5]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [6] It provides information about the molecular weight and fragmentation pattern of a compound.[7]

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **1-chloro-2-nitrobenzene** will show a molecular ion peak and several fragment ion peaks. The presence of chlorine is indicated by the characteristic M+2 isotopic peak.

m/z	Relative Intensity	Assignment
157	High	$[M]^+$ (Molecular ion, ^{35}Cl)
159	Approx. 1/3 of M ⁺	$[M+2]^+$ (^{37}Cl isotope)
111	High	$[M-\text{NO}_2]^+$
75	High	$[\text{C}_6\text{H}_4\text{Cl} - \text{H}]^+$ or further fragmentation

Experimental Protocol for Mass Spectrometry

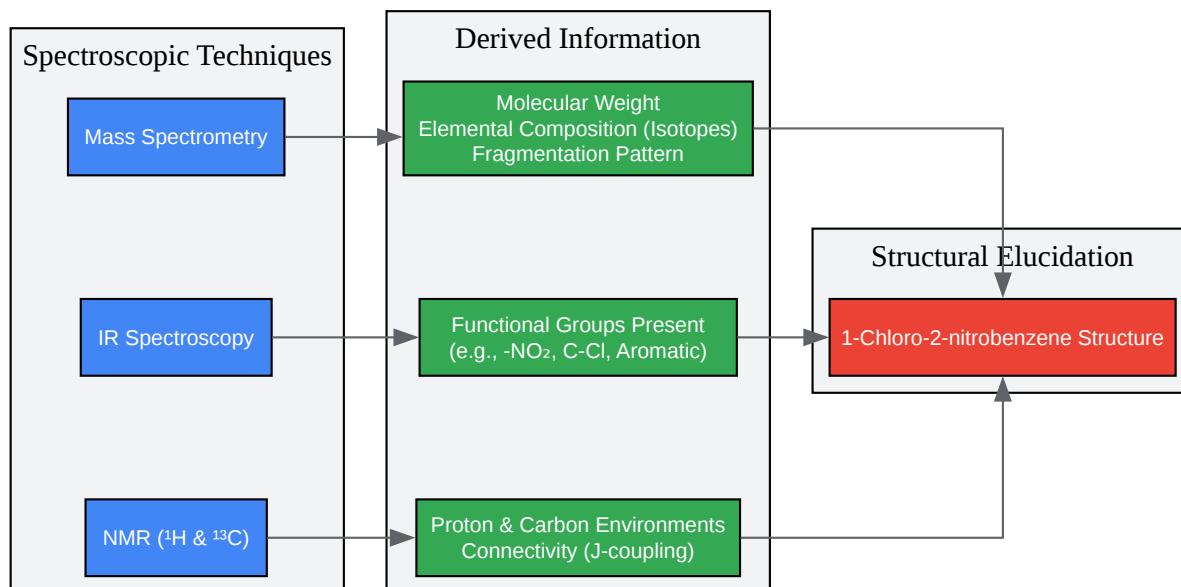
A general procedure for obtaining a mass spectrum is as follows:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often after being vaporized.[7] For volatile compounds, this can be done directly or via a gas chromatograph (GC-MS).

- Ionization: The sample molecules are ionized, typically using a high-energy electron beam (Electron Ionization - EI).[7][8] This process often causes the molecules to fragment.[7]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).[7]
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[8]

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of **1-chloro-2-nitrobenzene**.



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Caption: Logical workflow for structural elucidation using spectroscopic data.

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